molecular formula C6H7N3O B1532316 3-Isocyanato-1,5-dimethyl-1H-pyrazole CAS No. 1378585-57-9

3-Isocyanato-1,5-dimethyl-1H-pyrazole

Cat. No. B1532316
M. Wt: 137.14 g/mol
InChI Key: SPTWKMQWTRDQJD-UHFFFAOYSA-N
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Description

“3-Isocyanato-1,5-dimethyl-1H-pyrazole” is a derivative of pyrazole, which is an organic compound. Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms . The compound is unsymmetrical but the corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry .


Synthesis Analysis

The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . For instance, the condensation of acetylacetone and hydrazine gives 3,5-dimethylpyrazole .


Molecular Structure Analysis

The molecular formula of “3-Isocyanato-1,5-dimethyl-1H-pyrazole” is C6H7N3O . It is a derivative of pyrazole, which has a molecular formula of C5H8N2 .


Chemical Reactions Analysis

Pyrazoles are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They have found use as a blocking agent for isocyanates .

Scientific Research Applications

Synthesis and Biological Activity

  • Heterocyclic Compound Synthesis : Compounds containing the pyrazole moiety, like 3-Isocyanato-1,5-dimethyl-1H-pyrazole, are used extensively as synthons in organic synthesis. They play a crucial role in the regioselective synthesis of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-dione derivatives, pyrazoles, pyrazolo[3,4-d]pyridazines, and pyrazolo[1,5-a]pyrimidines. These compounds have shown adequate inhibitory efficiency against both gram-positive and gram-negative bacteria (Zaki, Sayed, & Elroby, 2016).

  • Antioxidant Candidates : New thiazole, pyridine, and pyrazole derivatives have been synthesized and evaluated for their antioxidant potential. The compounds demonstrated significant antioxidant activity, which was further validated through DFT and molecular docking studies to understand the structural basis of their activity (Kaddouri et al., 2020).

  • Antibacterial and Antifungal Properties : Novel pyrazole, isoxazole, pyrimidine, and pyridazine derivatives have been synthesized and tested for their in vitro antibacterial activity against common Gram-positive and Gram-negative bacteria. Most of these compounds revealed mild to moderate activity against the tested microorganisms (Fadda et al., 2017).

Electrochemical Applications

  • Electrochemically Catalyzed Reactions : Research on 3-methyl-, 3,5-dimethyl-1H-pyrazoles showed that these compounds could undergo electrocatalyzed N–N coupling and ring cleavage reactions. This process opens new avenues for the electro-organic synthesis of novel heterocyclic compounds under mild conditions with high yields and environmental compatibility (Zandi, Sharafi-kolkeshvandi, & Nikpour, 2021).

Anticancer Activity

  • Anticancer Compound Synthesis : The synthesis of new heterocyclic compounds based on 1-cyanoacetyl-3,5-dimethylpyrazole has been explored, with some derivatives showing promising anticancer activity. This research contributes to the development of new therapeutic agents in cancer treatment (Metwally, Abdelrazek, & Eldaly, 2016).

Safety And Hazards

The safety data sheet for 3,5-Dimethylpyrazole indicates that it is harmful if swallowed and may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to use personal protective equipment as required and to avoid breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

3-isocyanato-1,5-dimethylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O/c1-5-3-6(7-4-10)8-9(5)2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPTWKMQWTRDQJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Isocyanato-1,5-dimethyl-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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